Fmoc-(R)-3-Thienylglycine
Description
Evolution and Strategic Importance of Non-Canonical Amino Acids in Modern Chemical Synthesis
Non-canonical amino acids (ncAAs) represent a pivotal evolution in chemical synthesis, expanding the functional repertoire beyond the 20 standard amino acids encoded by the genetic code. encyclopedia.pubnih.gov Initially viewed as mere curiosities, ncAAs have become strategically important in modern chemical synthesis due to the diverse functional groups they can introduce, such as alkynyl, azide, and keto groups. encyclopedia.pub This expansion of chemical diversity allows for the creation of peptides and proteins with enhanced properties, including increased stability, modified biological activity, and novel structural conformations. The incorporation of ncAAs can overcome limitations of natural peptides, such as susceptibility to enzymatic degradation, by introducing moieties like D-amino acids or N-alkyl groups. mdpi.com
The synthesis of these unique amino acids has traditionally been a challenge, often requiring complex, multi-step chemical processes. oup.com However, advancements in both chemical and biocatalytic methods are making a wider array of ncAAs more accessible for research and development. oup.com These molecules are crucial in the production of various pharmaceuticals and are instrumental in studying protein structure and function. encyclopedia.pubnih.gov
Overview of Arylglycine Analogs in Medicinal Chemistry and Peptide Science Landscapes
Arylglycine analogs are a prominent class of non-canonical amino acids characterized by an aromatic ring attached to the α-carbon of glycine (B1666218). researchgate.net These structures are found in numerous medically important natural products, including antibiotics like vancomycin (B549263) and arylomycin A2. rsc.orgrsc.org The inclusion of arylglycine residues in small molecules and peptides has shown significant promise in medicinal chemistry. rsc.org
Despite their potential, the incorporation of arylglycines into peptides via standard solid-phase peptide synthesis (SPPS) can be challenging due to the propensity for epimerization at the α-carbon. rsc.orgresearchgate.net Researchers have developed optimized protocols to mitigate this issue, enabling the synthesis of complex peptides containing these valuable residues. researchgate.netresearchgate.net The rigid nature of arylglycine analogs can impart specific conformational constraints on peptides, influencing their binding affinity and biological activity. researchgate.net For instance, arylglycine derivatives have been synthesized and evaluated as potent antagonists for the TRPM8 receptor, which is implicated in pain pathways. nih.gov
Foundational Research Context of Fmoc-(R)-3-Thienylglycine within Advanced Peptide and Chemical Biology Studies
This compound is a specific arylglycine derivative that has emerged as a valuable tool in advanced peptide and chemical biology research. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amino acid's amine function, which is crucial for its use in Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain on a solid support. researchgate.net
The "(R)" designation indicates the stereochemistry at the α-carbon, and the "3-Thienylglycine" component refers to a glycine molecule where one of the α-hydrogens is replaced by a thiophene (B33073) ring at the 3-position. The thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties to the amino acid. ontosight.ai The incorporation of this compound into peptides can influence their structure and function, making it a subject of interest for creating novel therapeutic peptides and probes for chemical biology. chemimpex.com Research has shown that peptides containing thienylglycine derivatives can exhibit antimicrobial and neuroprotective properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for Fmoc R 3 Thienylglycine
Strategic Approaches for Chiral Induction and Absolute Stereocontrol in Thienylglycine Synthesis
Achieving the desired (R)-configuration at the α-carbon of the thienylglycine core is a critical challenge. Several strategies have been developed to induce chirality and control the absolute stereochemistry during its synthesis. wikipedia.org These methods aim to produce the target enantiomer in high yield and purity, minimizing the formation of the undesired (S)-enantiomer. wikipedia.org
Asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds like (R)-3-Thienylglycine. polimi.it This approach involves converting a prochiral substrate into a chiral product using a chiral reagent or catalyst. wikipedia.org One common method is the Strecker synthesis, which can be coupled with enzymatic resolution to selectively produce the desired enantiomer. frontiersin.org This chemoenzymatic approach allows for a dynamic kinetic resolution, where an equilibrium between the reactants and the aminonitrile product enables the selective conversion to the target chiral amino acid. frontiersin.org Another powerful technique is the asymmetric hydrogenation of a suitable prochiral precursor, often employing chiral metal complexes as catalysts to achieve high enantioselectivity. wikipedia.org
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov These auxiliaries, often derived from naturally occurring chiral molecules like amino acids or terpenes, can be recovered and reused. wikipedia.orgnih.gov In the synthesis of (R)-3-Thienylglycine, a chiral auxiliary can be attached to a glycine-derived substrate. Subsequent reactions, such as alkylation, are then sterically guided by the auxiliary to favor the formation of the (R)-isomer. wikipedia.org For instance, (R)-phenylglycinol has been effectively used as a chiral auxiliary in the synthesis of L-α-amino acids. lookchem.com Similarly, pseudoephedrine can serve as a chiral auxiliary, where its stereochemistry directs the formation of the desired product configuration. wikipedia.org After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched thienylglycine.
Enantioselective catalysis is a highly efficient method for synthesizing chiral molecules, often requiring only small amounts of a chiral catalyst to produce large quantities of the desired product. wikipedia.org Chiral phase-transfer catalysis, for example, utilizes chiral quaternary ammonium (B1175870) salts to direct the alkylation of glycine (B1666218) Schiff base esters, yielding α,α-dialkyl-α-amino acids with high enantioselectivity. organic-chemistry.org For the synthesis of thienylglycine, a chiral catalyst, such as a complex of a transition metal with a chiral ligand, can be employed to control the stereochemical outcome of the key bond-forming reaction that creates the chiral center. wikipedia.orgresearchgate.net The design of these catalysts is crucial, with "privileged ligands" like BINOL and Salen derivatives often showing broad applicability and high efficiency. wikipedia.org
Refined Reaction Conditions and Advanced Reagent Selection for Fmoc Protection and Amidation
Once (R)-3-Thienylglycine is synthesized, the amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. The choice of base and solvent is critical to prevent racemization of the sensitive α-carbon. Mild bases like sodium bicarbonate in an aqueous-organic solvent mixture are commonly used.
The subsequent amidation to form Fmoc-(R)-3-Thienylglycine involves the activation of the carboxylic acid group. This step is also susceptible to racemization. The selection of coupling reagents and additives is therefore crucial for maintaining stereochemical integrity.
Integration Protocols within Solid-Phase Peptide Synthesis (SPPS) for this compound
This compound is a valuable building block in SPPS, a method of choice for synthesizing peptides. nih.govspringernature.com The Fmoc group serves as a temporary protecting group for the α-amino group, which is stable under acidic conditions but can be readily removed by a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). chempep.comiris-biotech.de This orthogonality allows for the selective deprotection and coupling of amino acids to a growing peptide chain attached to a solid support. chempep.comiris-biotech.de
The incorporation of this compound into a peptide sequence involves the activation of its carboxylic acid group to facilitate the formation of a peptide bond with the free amino group of the resin-bound peptide. chempep.com A variety of coupling reagents are available, each with its own advantages and potential drawbacks.
Common Coupling Reagents in SPPS:
| Coupling Reagent | Description |
|---|---|
| Carbodiimides (e.g., DCC, DIC) | Often used with additives like HOBt or HOAt to suppress racemization and improve coupling efficiency. chempep.com |
| Phosphonium Salts (e.g., BOP, PyBOP) | Highly effective coupling agents. chempep.com |
Racemization during the coupling step is a significant concern, especially for sterically hindered amino acids or under basic conditions. chempep.comluxembourg-bio.com The choice of coupling reagent, base, and reaction conditions must be carefully optimized to minimize epimerization. For instance, using a less nucleophilic base like collidine instead of diisopropylethylamine (DIPEA) can reduce racemization. chempep.com Additives like HOBt and its aza-analogue HOAt can accelerate coupling and suppress racemization. chempep.com
Mechanistic Investigations of Fmoc Deprotection Strategies and By-product Formation
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). nih.gov Its removal is a critical step that proceeds via a well-understood mechanism, yet can be accompanied by the formation of unwanted by-products.
The deprotection of an Fmoc-protected amino acid, such as this compound, is typically achieved using a secondary amine base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF). springernature.com The mechanism is a two-step E1cB (Elimination, Unimolecular, conjugate Base) process:
Deprotonation: The process begins with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base (e.g., piperidine). total-synthesis.com This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. springernature.comtotal-synthesis.com
β-Elimination: The unstable carbanion then undergoes β-elimination, leading to the cleavage of the C-O bond of the carbamate (B1207046) and the formation of carbon dioxide and the free amine of the amino acid. This step also generates a highly reactive electrophile, dibenzofulvene (DBF). springernature.compeptide.com
To prevent the reactive DBF from participating in undesirable side reactions, such as alkylating the newly liberated amine, the deprotection is carried out in the presence of a scavenger. peptide.com The secondary amine used for deprotection, like piperidine, also serves as this scavenger, reacting with DBF in a Michael-type addition to form a stable and soluble adduct (e.g., dibenzofulvene-piperidine adduct) that can be easily washed away. redalyc.orgsemanticscholar.org The formation of this adduct shifts the equilibrium of the deprotection reaction towards the products, ensuring complete removal of the Fmoc group. redalyc.org The concentration of this adduct can be monitored by UV spectroscopy to follow the progress of the deprotection reaction. nih.goviris-biotech.dethermofisher.com
Several by-products can arise during the Fmoc deprotection step in peptide synthesis, although their formation is highly sequence-dependent. For sterically hindered amino acids, incomplete deprotection can be an issue. Other common side reactions include:
Diketopiperazine Formation: This can occur at the dipeptide stage, where the N-terminal amine of the second amino acid can attack the carbonyl of the first, leading to cyclization and cleavage from the resin. Using alternative deprotection reagents like dipropylamine (B117675) (DPA) or morpholine (B109124) has been shown to minimize this side reaction. ontosight.airesearchgate.net
Aspartimide Formation: When aspartic acid is present in the peptide sequence, its side-chain carboxyl group can be attacked by the backbone amide nitrogen upon base treatment, forming a succinimide (B58015) ring. researchgate.netnih.gov This can lead to racemization and the formation of β-aspartyl peptides. nih.gov The use of stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can exacerbate this issue. peptide.comacs.org
Dibenzofulvene Adducts with other Nucleophiles: If other nucleophilic side chains are present and unprotected, they can potentially react with the DBF intermediate, although this is less common due to the high concentration and reactivity of the scavenger amine. total-synthesis.com
While these by-products are well-documented in general peptide synthesis, their specific prevalence in syntheses involving this compound would depend on the subsequent amino acids in the peptide chain. The bulky nature of the thienyl group might influence the rates of some of these side reactions.
Contemporary Solution-Phase Synthetic Routes and Advanced Purification Techniques
While solid-phase peptide synthesis (SPPS) is the dominant methodology for peptide construction, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of short peptides or specialized amino acid derivatives like this compound. mdpi.com
Contemporary solution-phase synthesis of this compound would typically involve the reaction of (R)-3-Thienylglycine with a fluorenylmethyloxycarbonylating agent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions in an organic solvent. total-synthesis.com The choice of base and solvent is crucial to ensure high yield and prevent racemization. Schotten-Baumann conditions, which involve an aqueous base like sodium bicarbonate in a solvent mixture like dioxane/water, are commonly employed. total-synthesis.com Anhydrous conditions using an organic base like pyridine (B92270) in a solvent such as dichloromethane (B109758) can also be used. total-synthesis.com Recent advancements in solution-phase peptide synthesis (SolPPS) focus on improving efficiency and sustainability. For instance, the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) can promote rapid and efficient peptide bond formation with minimal epimerization and water-soluble by-products, which simplifies purification. mdpi.com Another approach involves the use of protecting groups that enhance solubility in specific solvents, allowing for liquid-phase peptide synthesis (LPPS) where the growing peptide is soluble and can be purified by precipitation. mdpi.comgoogle.com
The purification of the final this compound product is critical to ensure high chemical and enantiomeric purity, which directly impacts the quality of the peptides synthesized from it. phenomenex.comsigmaaldrich.com Several advanced purification techniques are employed:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the purification of Fmoc-protected amino acids. ontosight.aiteledyneisco.com By selecting an appropriate C18 column and optimizing the mobile phase gradient (typically a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid), it is possible to separate the desired product from starting materials and by-products with high resolution. phenomenex.comteledyneisco.com The strong UV absorbance of the Fmoc group facilitates detection. teledyneisco.com
Chiral HPLC: To verify and ensure the enantiomeric purity of this compound, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases have proven effective in separating the enantiomers of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com
Solid-Phase Extraction (SPE): SPE is a useful technique for the rapid purification and concentration of the product from the reaction mixture. ontosight.ai It can be used to remove excess reagents and some impurities before final purification by HPLC.
Crystallization: If the product is a stable crystalline solid, recrystallization from an appropriate solvent system can be a highly effective and scalable method for achieving high purity. ajpamc.com For instance, a common procedure involves dissolving the crude product in a solvent like toluene (B28343) at an elevated temperature, followed by cooling to induce crystallization, and then washing the resulting crystals. ajpamc.com
The table below summarizes some of the purification techniques applicable to Fmoc-amino acids.
| Purification Technique | Principle | Application for this compound |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Final purification to achieve high chemical purity. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination and assurance of high enantiomeric excess (>99.8%). sigmaaldrich.com |
| Solid-Phase Extraction | Partitioning between a solid and liquid phase for sample cleanup. | Removal of excess reagents and by-products prior to HPLC. ontosight.ai |
| Crystallization | Formation of a pure solid crystalline phase from a solution. | Scalable purification method to obtain a highly pure solid product. ajpamc.com |
Design and Synthesis of Chiral Precursors and Functionalized Intermediates for this compound
The enantioselective synthesis of this compound is fundamentally dependent on the availability of the chiral precursor, (R)-3-Thienylglycine, or a suitable chiral intermediate. The design and synthesis of these precursors are key to controlling the stereochemistry of the final product. General strategies for the asymmetric synthesis of non-proteinogenic amino acids are applicable here. mdpi.comsrce.hr
One of the most common approaches to obtaining enantiopure α-amino acids is through the resolution of a racemic mixture . For instance, DL-α-(3-thienyl)glycine can be synthesized and then resolved into its constituent enantiomers. lookchem.com This can be achieved through:
Enzymatic Resolution: This highly selective method often employs enzymes like aminoacylases or hydantoinases. For example, a racemic hydantoin (B18101) derived from 3-thiophenecarboxaldehyde (B150965) can be asymmetrically hydrolyzed by a microbial hydantoinase to yield the N-carbamyl-D-amino acid, which can then be converted to the desired (R)-amino acid. tandfonline.com
Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Another powerful strategy is asymmetric synthesis , where the desired stereocenter is created selectively. This can be accomplished using various methods:
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. polimi.it For example, a glycine enolate equivalent can be attached to a chiral auxiliary, such as an Evans oxazolidinone, and then alkylated with a 3-thienyl electrophile. The auxiliary then directs the alkylation to one face of the enolate, leading to the desired stereoisomer. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid. polimi.it
Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemistry of a reaction. For example, the asymmetric hydrogenation or reductive amination of a prochiral precursor, such as a thienyl-containing α-keto acid or α-imino ester, in the presence of a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can produce (R)-3-Thienylglycine with high enantioselectivity. srce.hr
The design of functionalized intermediates can also facilitate the synthesis. For instance, a key intermediate could be a chiral aldehyde or a protected amino alcohol derived from a readily available chiral starting material from the "chiral pool," such as an amino acid or a carbohydrate. mdpi.comnih.gov These functionalized intermediates can then be elaborated into the target thienylglycine derivative through established synthetic transformations like Wittig reactions, nucleophilic additions, and reductions. mdpi.com For example, a chiral N-protected amino aldehyde can undergo a Wittig reaction to introduce the thienyl group, followed by further manipulations to form the amino acid. mdpi.com
The table below outlines some general approaches for creating the chiral center in (R)-3-Thienylglycine.
| Synthetic Strategy | Description | Example Precursors/Intermediates |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | DL-5-(3-thienyl)hydantoin, Racemic N-acyl-3-thienylglycine |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Glycine enolate attached to an Evans oxazolidinone or a Oppolzer's camphorsultam. |
| Asymmetric Catalysis | A chiral catalyst controls the stereochemical outcome of the reaction. | 3-(3-thienyl)-2-oxopropanoic acid, N-aryl-3-thienylglycine esters for C-H arylation. total-synthesis.com |
| Chiral Pool Synthesis | Use of enantiomerically pure natural products as starting materials. | Chiral amino aldehydes or hydroxy acids derived from L- or D-amino acids. mdpi.com |
Stereochemical Integrity and Epimerization Control in Fmoc R 3 Thienylglycine Research
Mechanistic Studies of Racemization Phenomena during Peptide Bond Formation in SPPS
The primary driver for the heightened racemization risk of Fmoc-(R)-3-Thienylglycine is the increased acidity of its α-proton. researchgate.netmdpi.com The electron-withdrawing nature of the adjacent thienyl ring stabilizes the carbanion formed upon deprotonation of the α-carbon. nih.govresearchgate.net This deprotonation is a key step in two major racemization pathways that can occur during the coupling stage of SPPS.
The first, and most significant, pathway for urethane-protected amino acids like this compound is direct enolization. researchgate.netbachem.com During the activation and coupling steps, a tertiary base (e.g., N,N-diisopropylethylamine, DIPEA) is typically used. researchgate.net This base can directly abstract the acidic α-proton, generating a planar enolate intermediate. Subsequent re-protonation of this achiral intermediate can occur from either face, leading to a mixture of L- and D-isomers, thereby compromising the stereochemical integrity of the peptide. nih.govresearchgate.net Studies on the analogous Fmoc-phenylglycine have confirmed that the base-catalyzed coupling step is the critical phase for racemization, rather than the Fmoc-deprotection step. luxembourg-bio.com
A second potential mechanism involves the formation of a 5(4H)-oxazolone intermediate. While this pathway is more dominant for peptide fragments or N-acyl amino acids, it can still contribute to epimerization. The activated carboxyl group can undergo intramolecular cyclization, expelling the activating group to form the oxazolone (B7731731). The oxazolone itself has an acidic proton at the C-4 position, which is readily abstracted under basic conditions to form a resonance-stabilized, achiral aromatic oxazole. Tautomerization back to the oxazolone, followed by nucleophilic attack by the incoming amine, can yield both enantiomers. bachem.com For this compound, the electronic properties of the thienyl side chain make the initial α-proton abstraction so favorable that direct enolization is considered the predominant racemization route.
Influence of Reaction Solvents, Bases, and Coupling Reagents on Chiral Purity
The extent of epimerization during the incorporation of this compound is highly dependent on the specific reaction conditions employed. The choice of solvent, the nature and concentration of the base, and the type of coupling reagent all play crucial roles in maintaining chiral purity. researchgate.net
Coupling Reagents: The activation of the carboxylic acid is a critical step where racemization can be initiated. Uronium/aminium-based reagents like HBTU, HATU, and COMU are frequently used but must be paired with appropriate bases and additives to minimize epimerization. researchgate.net Carbodiimide (B86325) reagents, such as N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), can offer a less basic environment, thereby reducing the risk of α-proton abstraction. bachem.com Research on phenylglycine indicates that combinations like (3-Phosphonopropionic acid)tridecafluoro-1,1,2,2-tetrahydrooctyl ester (DEPBT) or COMU with a sterically hindered base are particularly effective at suppressing racemization. researchgate.net
Bases: The base used during the coupling step is arguably the most critical factor. Strong, non-sterically hindered bases like DIPEA can readily abstract the sensitive α-proton, leading to significant epimerization. mdpi.comluxembourg-bio.com The use of more sterically hindered bases, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP) or 2,6-dimethylpiperidine (B1222252) (DMP), has been shown to dramatically reduce racemization levels for Fmoc-phenylglycine to negligible amounts. researchgate.net For arylglycines in general, limiting exposure to a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another proposed strategy. rsc.orgnih.gov In cases requiring a base, weaker options like N-methylmorpholine (NMM) or collidine are preferred over DIPEA. bachem.com
Solvents: The reaction solvent can influence reaction rates and the solubility of reagents, which in turn affects chiral purity. Dimethylformamide (DMF) is the most common solvent in SPPS. However, using co-solvent systems or alternative solvents like N-methylpyrrolidone (NMP) can sometimes be beneficial, particularly in cases of difficult couplings or peptide aggregation. peptide.com
The following table summarizes findings from studies on arylglycines, which provide a strong basis for selecting conditions for this compound incorporation.
Advanced Mitigation Strategies and Methodological Refinements for Epimerization Suppression in Fmoc-Based Synthesis
Building on the understanding of racemization mechanisms and influencing factors, several advanced strategies have been developed to ensure the stereochemically pure incorporation of this compound.
Optimized Reagent Combinations: The most effective approach is the careful selection of a synergistic set of reagents. For arylglycines, the combination of a modern coupling reagent with a sterically hindered base is paramount. Protocols using COMU or DEPBT in conjunction with TMP or DMP have proven highly effective in suppressing epimerization to less than 2%. researchgate.net Another successful strategy involves using DIC with an additive like OxymaPure, which can be performed in the absence of an external organic base, thus minimizing the primary cause of racemization. bachem.com
Low-Temperature Coupling: Performing the coupling reaction at reduced temperatures (e.g., 4°C) can significantly slow the rate of base-catalyzed proton abstraction and subsequent enolization, thereby preserving chiral integrity. While this may slow down the coupling reaction itself, it is a valuable tool for particularly sensitive residues.
Use of Additives: Additives are crucial not only for activating the carboxyl group but also for acting as proton sinks and suppressing side reactions. The inclusion of HOBt or, more effectively, its more acidic analogues like 6-Cl-HOBt or Oxyma, is a standard and effective practice for minimizing racemization with both carbodiimide and onium salt-based coupling methods. peptide.com
Modified Deprotection Protocols: While the coupling step is the primary source of racemization for arylglycines, the Fmoc-deprotection step using piperidine (B6355638) can also contribute. researchgate.net To mitigate any potential issues, some protocols recommend using short exposure times to the deprotection solution. For instance, using 1% DBU in DMF for very short periods (e.g., 3 x 30 seconds) has been suggested as a way to limit base-catalyzed side reactions. rsc.orgresearchgate.net
By implementing these refined methodologies, researchers can successfully incorporate the structurally valuable this compound into peptide sequences while maintaining the high degree of stereochemical purity essential for meaningful biological and structural studies.
Advanced Analytical Characterization Techniques for Fmoc R 3 Thienylglycine and Its Conjugates in Academic Research
High-Resolution Spectroscopic Methodologies for Detailed Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of Fmoc-(R)-3-Thienylglycine and peptides incorporating this moiety. These methods provide detailed insights into the molecular framework, connectivity, and spatial arrangement of atoms.
Advanced NMR Pulse Sequences
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. nmims.edu While standard one-dimensional ¹H and ¹³C NMR provide initial structural confirmation, advanced two-dimensional (2D) pulse sequences are required to resolve complex spectra, especially for larger peptide conjugates. nmims.edunih.gov
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, which is fundamental for mapping the spin systems within the thienyl ring and the glycine (B1666218) backbone.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct coupling, allowing for the identification of all protons within a single spin system, which is invaluable for assigning residues in a peptide chain. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached heteroatoms, typically ¹³C or ¹⁵N. researchgate.net This is crucial for assigning the carbon signals of the thienyl group and the Fmoc moiety.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons over two to three bonds, enabling the definitive assignment of quaternary carbons and confirming the connectivity between different functional groups, such as the linkage between the thienylglycine residue and other parts of a molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information for determining the three-dimensional structure and conformation of peptides containing the thienylglycine residue. nih.gov
These experiments, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity and structural integrity of the molecule.
Vibrational Spectroscopy for Conformational Analysis
Chromatographic Techniques for Comprehensive Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for determining its stereochemical purity, a critical parameter in pharmaceutical and biological research.
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, verifying the enantiomeric excess (e.e.) of this compound is critical. Chiral HPLC is the predominant technique for this purpose. uma.es
Method development involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve baseline separation of the (R) and (S) enantiomers. sigmaaldrich.comchromatographytoday.com
Chiral Stationary Phases (CSPs): CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide derivatives are often effective for separating underivatized or N-protected amino acid enantiomers. sigmaaldrich.com
Mobile Phase Optimization: The mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to control the retention and selectivity of the separation. sigmaaldrich.com Additives such as acids (e.g., acetic acid) can be used to improve peak shape. nih.gov
The data below illustrates typical parameters that are optimized during chiral HPLC method development.
Table 1: Interactive Data Table of Chiral HPLC Method Parameters
| Parameter | Typical Range/Options | Purpose |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based, Macrocyclic glycopeptide-based | Provides the chiral recognition mechanism for enantioseparation. |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Controls retention time and selectivity. |
| pH/Additive | Acetic Acid, TFA (0.05-0.1%) | Improves peak shape and influences analyte ionization. |
| Flow Rate | 0.5 - 1.5 mL/min | Affects resolution and analysis time. |
| Column Temperature | 25 - 50 °C | Influences separation efficiency and retention. nih.gov |
| Detection | UV (e.g., 254 nm, 265 nm) | Monitors the elution of the Fmoc-containing compounds. |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis and Reaction Monitoring
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing complex mixtures and monitoring the progress of chemical reactions. peptideport.comacs.org This technique combines the high separation efficiency of HPLC with the high sensitivity and specificity of mass spectrometry. acs.orgnih.gov
In the context of this compound, LC-MS/MS is used to:
Monitor Peptide Synthesis: Track the incorporation of the amino acid into a growing peptide chain during solid-phase synthesis, identifying potential side reactions or incomplete couplings.
Analyze Complex Samples: Identify and quantify this compound-containing peptides in complex biological matrices or crude reaction mixtures. nih.gov
Characterize Impurities: Detect and identify low-level impurities that may not be visible by other methods like UV detection.
The mass spectrometer provides molecular weight information of the eluting compounds, while MS/MS fragmentation provides structural information that can confirm the identity of the target molecule and its byproducts.
Strategic Derivatization Approaches for Enhanced Analytical Detection and Quantification in Research Samples
While the Fmoc group itself is a useful chromophore and fluorophore, specific derivatization strategies are often employed in amino acid analysis to enhance detection sensitivity and selectivity. jasco-global.com The most relevant strategy in this context is the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a pre-column derivatization reagent. creative-proteomics.com
This approach is used for the quantification of amino acids in a sample. The primary or secondary amine of the amino acid reacts with Fmoc-Cl to form a highly fluorescent Fmoc-amino acid derivative. nih.gov These derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. waters.com
Key features of the Fmoc-Cl derivatization method include:
High Sensitivity: The Fmoc group has a strong fluorescence signal (excitation ~265 nm, emission ~310 nm), allowing for the detection of amino acids at very low concentrations. creative-proteomics.com
Broad Applicability: The reagent reacts with both primary and secondary amino acids. nih.gov
Stable Products: The resulting Fmoc-amino acid derivatives are generally stable, allowing for reliable and reproducible analysis. creative-proteomics.com
This method is particularly useful for quantifying the amount of free (R)-3-Thienylglycine in a sample or for determining the amino acid composition of a peptide conjugate after hydrolysis.
High-Resolution Mass Spectrometry Approaches for Sequence Verification and Structural Confirmation in Peptidomimetic Research
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are critical for confirming the elemental composition of a molecule and verifying the sequence of peptides and peptidomimetics. nih.gov
For a peptide containing this compound, HRMS can:
Confirm Molecular Formula: The measured mass can be used to calculate a molecular formula, providing a high degree of confidence in the identity of the synthesized compound.
Verify Peptide Sequence: In combination with tandem MS (MS/MS), HRMS can be used to sequence the peptide. researchgate.netresearchgate.net The peptide is fragmented in the mass spectrometer, and the accurate masses of the resulting fragment ions are used to determine the amino acid sequence, confirming the correct incorporation of the thienylglycine residue. nih.gov
Identify Post-Translational Modifications: HRMS is sensitive enough to detect small mass changes associated with modifications to the peptide, which is crucial in peptidomimetic research.
The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful workflow for the comprehensive characterization of novel peptidomimetics, ensuring their structural and sequential accuracy before further biological evaluation.
Applications of Fmoc R 3 Thienylglycine in Advanced Chemical Biology and Drug Discovery Research
Engineering of Peptidomimetic Scaffolds for Modulating Biological Targets
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. wikipedia.org The use of unnatural amino acids like Fmoc-(R)-3-Thienylglycine is a cornerstone of peptidomimetic design, offering a route to modulate the activity of various biological targets.
The rational design of peptidomimetics is a structured approach that leverages an understanding of the target's structure and the natural ligand's binding mode to create novel, active compounds. nih.govnih.gov The incorporation of this compound is often employed to mimic aromatic residues like phenylalanine or tryptophan, while introducing novel steric and electronic features. nih.gov The thiophene (B33073) ring, being a bioisostere of the phenyl ring, can engage in similar π-π stacking or hydrophobic interactions within a receptor binding pocket, but its distinct electronic nature and potential for sulfur-based interactions can lead to altered binding affinities and specificities.
The de novo synthesis of these peptidomimetics is typically achieved through solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amino group of thienylglycine allows for its sequential addition to a growing peptide chain on a solid support. This methodology facilitates the creation of diverse peptide libraries where native amino acids are systematically replaced with thienylglycine to explore structure-activity relationships (SAR). scialert.net
A primary goal in peptidomimetic design is to reduce the conformational flexibility inherent in linear peptides. nih.gov High flexibility often leads to a significant entropic penalty upon binding to a target, resulting in lower affinity. By introducing sterically demanding residues like thienylglycine, chemists can impose specific conformational constraints on the peptide backbone. nih.gov
The bulky thienyl group restricts the rotational freedom around the adjacent peptide bonds, guiding the peptide to adopt a more defined secondary structure, such as a β-turn or helical conformation. nih.gov This pre-organization of the peptide into its bioactive conformation can lead to a substantial increase in binding affinity and biological activity. nih.gov The precise conformational preferences induced by (R)-3-Thienylglycine can be elucidated using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed insights into the three-dimensional structure of the peptide in solution. nih.gov Understanding these conformational biases is critical for correlating the structure of the peptidomimetic with its observed bioactivity profile. nih.gov
Elucidation of Receptor Binding and Protein-Ligand Interaction Mechanisms
The thienyl side chain of thienylglycine provides a unique probe for exploring and modulating interactions with biological receptors. Its aromatic and heteroatomic nature allows it to participate in a range of non-covalent interactions that are crucial for molecular recognition.
G-protein coupled receptors (GPCRs) are a major class of drug targets, and many are activated by peptide ligands. The binding pockets of these receptors often contain aromatic and hydrophobic residues that interact with the side chains of the peptide. Molecular modeling and docking studies are powerful computational tools used to predict how thienylglycine-containing ligands might orient themselves within these pockets. mdpi.comresearchgate.net
The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, while the aromatic ring itself can form favorable π-π stacking interactions with receptor residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the thienyl group can engage in hydrophobic interactions within the binding site, displacing water molecules and contributing favorably to the binding energy. nih.gov These interactions are critical for stabilizing the ligand-receptor complex and initiating the downstream signaling cascade.
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying a peptide's structure and measuring the corresponding changes in biological activity, researchers can identify the key pharmacophoric elements responsible for its function. nih.govnih.govmdpi.com The substitution of natural amino acids with this compound is a common strategy in SAR campaigns.
For instance, in the development of inhibitors for viral proteases, the introduction of heterocyclic moieties like thiophene has been explored to enhance potency. A study on HIV-1 protease inhibitors synthesized a series of analogs where parts of the original inhibitor structure were replaced with thienyl-containing groups. The resulting compounds showed potent inhibitory activity, with IC₅₀ values in the nanomolar range. This indicates that the thienyl ring can effectively interact with the enzyme's active site, potentially forming key interactions that block substrate access. nih.gov
The data below illustrates the inhibitory activity of two such thienyl-containing compounds against the wild-type HIV-1 protease and two drug-resistant mutant strains.
| Compound | Substitution Pattern | Wild Type HIV-1 Protease IC₅₀ (nM) | V32I Mutant IC₅₀ (nM) | V82A Mutant IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 1 | Thienyl group spaced by methylene | 15 | 14 | 11 |
| Compound 2 | Different thienyl isomer | 12 | 15 | 18 |
Data derived from a study on thienyl-containing HIV-1 protease inhibitors, demonstrating the utility of the thienyl moiety in maintaining or enhancing potency against wild-type and mutant enzymes. nih.gov
These results highlight how the incorporation of a thienyl group can produce compounds that not only are potent but also retain activity against mutant targets, a critical feature for antiviral therapeutics. nih.gov
Utilization in Rational Design of Enzyme Inhibitors and Probing Enzymatic Mechanisms
The rational design of enzyme inhibitors is a major focus of drug discovery, targeting enzymes involved in various diseases. nih.gov Peptidomimetics containing thienylglycine can be designed as substrate analogs or transition-state mimics to block the active site of an enzyme. Proteases, in particular, are common targets for peptidomimetic inhibitors. nih.gov
Development of Advanced Biochemical Probes and Assays for Molecular Interaction Analysis in Complex Biological Systems
The unique properties of the thienyl side chain in this compound make it a valuable component in the design of advanced biochemical probes. The incorporation of this non-canonical amino acid can influence the photophysical properties of a peptide, which is a key consideration in the development of fluorescent probes for molecular interaction analysis.
The thienyl group can act as a subtle intrinsic fluorescent marker or can modulate the properties of an attached external fluorophore. For instance, peptides incorporating thienylglycine can be designed to exhibit changes in their fluorescence emission upon binding to a specific biological target, such as a protein or nucleic acid. This change can manifest as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength, providing a detectable signal for the binding event.
In one hypothetical study, a peptide probe containing (R)-3-Thienylglycine was synthesized to detect a specific enzyme. The probe was designed with a fluorophore and a quencher on opposite sides of the enzyme's cleavage site. In its intact state, the probe's fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The inclusion of (R)-3-Thienylglycine at a specific position within the peptide sequence could enhance the probe's specificity for the target enzyme.
| Condition | Relative Fluorescence Units (RFU) | Fold Change in Fluorescence |
|---|---|---|
| Intact Peptide Probe | 150 | - |
| Peptide Probe + Target Enzyme | 1800 | 12.0 |
| Peptide Probe + Non-target Enzyme | 165 | 1.1 |
Furthermore, the thienyl side chain can participate in specific molecular interactions, such as π-stacking with aromatic residues of a target protein, which can contribute to the probe's binding affinity and selectivity. The development of such probes is instrumental in high-throughput screening assays for drug discovery and in studying molecular interactions within complex biological milieu like cell lysates or living cells.
Impact on Peptide Stability and Resistance to Proteolytic Degradation in In Vitro and Ex Vivo Research Models
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of non-canonical amino acids like (R)-3-Thienylglycine is a well-established strategy to enhance peptide stability and prolong their biological half-life.
The steric bulk and unique chemical nature of the thienyl side chain can hinder the recognition and cleavage of the peptide backbone by proteolytic enzymes. When placed at or near a protease cleavage site, (R)-3-Thienylglycine can act as a "proteolytic shield," preventing the enzyme from accessing and hydrolyzing the peptide bond.
Research in this area often involves incubating peptides containing the non-canonical amino acid with specific proteases or in biological matrices like serum or plasma, and then monitoring the rate of degradation over time, typically by high-performance liquid chromatography (HPLC).
A hypothetical research finding is presented in the table below, comparing the stability of a native peptide with a modified version containing (R)-3-Thienylglycine in the presence of a common protease, trypsin.
| Peptide | Incubation Time with Trypsin (hours) | Percentage of Intact Peptide Remaining (%) |
|---|---|---|
| Native Peptide | 0 | 100 |
| 1 | 45 | |
| 4 | 10 | |
| 8 | <1 | |
| Peptide with (R)-3-Thienylglycine | 0 | 100 |
| 1 | 95 | |
| 4 | 78 | |
| 8 | 55 |
These studies are crucial in the preclinical development of peptide drugs, as enhanced stability in in vitro and ex vivo models often translates to improved pharmacokinetic profiles in vivo. The ability of this compound to confer proteolytic resistance makes it a valuable tool for medicinal chemists aiming to design more robust and effective peptide-based therapeutics.
Computational and Theoretical Investigations of Fmoc R 3 Thienylglycine and Its Conjugates
Molecular Docking Simulations for Predicting Ligand-Receptor Complex Geometries and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide containing Fmoc-(R)-3-Thienylglycine) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its biological target.
The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. The output provides insights into the most stable binding pose and a quantitative estimation of binding affinity, often expressed as a docking score or binding energy (kcal/mol). nih.govbiointerfaceresearch.com
Research on related heterocyclic compounds has successfully employed molecular docking to identify potential inhibitors for various enzymes. For instance, docking studies on thienopyrimidine compounds against the FLT3 kinase enzyme revealed promising binding affinities and key interactions within the enzyme's active site, similar to co-crystallized ligands. nih.gov Similarly, studies on phenylhydrazono phenoxyquinolones used docking against the α-amylase enzyme to identify hit compounds with high negative binding affinities. nih.gov These studies demonstrate how docking can elucidate crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For a peptide containing this compound, docking could predict how the thienyl ring interacts with receptor pockets, potentially forming favorable π-π stacking or hydrophobic interactions that enhance binding specificity and affinity.
| Ligand Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| Pyrimidonic Pharmaceuticals | SARS-CoV-2 3CLpro | Identified potential inhibitors with binding energies ranging from -7.07 to -25.53 kcal/mol. | nih.gov |
| Thienopyrimidines | FLT3 Kinase | Showed promising binding affinity and interactions similar to the co-crystallized ligand. | nih.gov |
| Phyto-compounds (Ferulic acid, Quercetin) | Retinoblastoma (Rb) Protein | Predicted stable binding with energies of -6.6 and -7.8 kcal/mol, respectively. | biointerfaceresearch.com |
| Quinazolin-12-one Derivatives | PDK1 | Identified a hit compound with high binding affinity and critical residue interactions. | researchgate.net |
Molecular Dynamics (MD) Simulations for Analyzing Conformational Landscapes, Binding Dynamics, and Solvent Effects
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes, the stability of ligand-receptor complexes, and the explicit role of solvent molecules. nih.govnih.gov
For peptides incorporating this compound, MD simulations are invaluable for several reasons. They can be used to:
Analyze Conformational Stability: Simulations can reveal the secondary structure (e.g., helices, sheets) that a peptide adopts in solution and how the thienylglycine residue influences this structure.
Study Self-Assembly: The fluorenylmethoxycarbonyl (Fmoc) group is well-known for driving the self-assembly of amino acids into nanostructures like fibrils and hydrogels. researchgate.net MD simulations can elucidate the intermolecular interactions, such as aromatic stacking between Fmoc groups, that govern this assembly process. researchgate.net
Assess Binding Dynamics: When applied to a ligand-receptor complex predicted by docking, MD simulations can confirm the stability of the binding pose over time (e.g., over hundreds of nanoseconds). nih.gov Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify the stability of the complex and the flexibility of its components. nih.gov
Calculate Binding Free Energy: Advanced MD-based methods like Molecular Mechanics–Poisson Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) can provide more accurate estimations of binding free energy than docking scores alone. nih.gov
Simulations of Fmoc-dipeptides have highlighted the crucial role of Fmoc-Fmoc interactions in the formation of extended nanostructures. researchgate.net Furthermore, MD studies have been used to confirm the stability of docked compounds in the active sites of enzymes, demonstrating that the key interactions are maintained throughout the simulation. nih.govnih.gov
| Simulation Focus | System Studied | Key Insights Gained | Reference |
|---|---|---|---|
| Self-Assembly | Fmoc-peptides in water | Predicted assembly into oligomers and nanofibrils driven by aromatic stacking and amphiphilicity. | researchgate.net |
| Binding Stability | Pharmaceuticals bound to SARS-CoV-2 3CLpro | Confirmed the stability of docked conformations over a 200 ns simulation run. | nih.gov |
| Peptide-Membrane Interaction | Cell-penetrating peptides (CPPs) | Revealed atomistic details of peptide binding, insertion, and pore formation on lipid membranes. | nih.gov |
| Complex Formation | Dendrimers and Fullerenes | Demonstrated the formation of stable dendrimer-fullerene complexes and encapsulation. | mdpi.com |
Quantum Chemical Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. nih.gov Methods like Density Functional Theory (DFT) are used to calculate a wide range of molecular properties that are not accessible through classical methods like docking or MD. researchgate.net
For this compound, QC calculations can determine:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally correlates with higher reactivity. researchgate.net
Reactivity Descriptors: From HOMO and LUMO energies, other properties like ionization potential, electron affinity, electronegativity, hardness, and softness can be derived. These descriptors help in understanding how the molecule will behave in chemical reactions. researchgate.net
Charge Distribution: QC methods can map the electrostatic potential onto the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, such as hydrogen bonding.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and infrared (IR) spectra, which can aid in the structural elucidation of novel synthesized compounds. nih.gov
Studies on various amino acids and other complex organic molecules have used DFT to calculate these properties, providing a deeper understanding of their reactivity. researchgate.netresearchgate.net For example, analysis of quinazolin-12-one derivatives identified the most reactive compound based on its low HOMO-LUMO energy gap and high softness. researchgate.net Such calculations for this compound would precisely characterize the electronic influence of the thienyl group on the amino acid scaffold.
| Property | Description | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |
| Ionization Energy | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies positive (electrophilic) and negative (nucleophilic) sites for reactions. researchgate.net |
In Silico Screening and De Novo Design Methodologies for Novel Thienylglycine Derivatives with Desired Activities
In silico screening, or virtual screening, involves computationally evaluating large libraries of chemical compounds to identify those most likely to bind to a specific biological target. This approach drastically narrows down the number of candidates for experimental testing. nih.govresearchgate.net Methodologies include both structure-based screening (like the molecular docking described earlier) and ligand-based screening, which uses information from known active molecules to find new ones with similar properties.
Building upon this, de novo design methodologies use computational algorithms to design novel molecules from scratch or by modifying existing scaffolds. These methods can "grow" a ligand within a receptor's active site or combine molecular fragments to create new structures with optimized binding characteristics.
For this compound, these approaches could be used to:
Screen Virtual Libraries: Screen vast databases of peptides or small molecules containing the thienylglycine scaffold against a protein target to identify potential new inhibitors.
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structure with biological activity. A QSAR model could be developed for a series of thienylglycine derivatives to predict the activity of new, unsynthesized compounds. researchgate.net
Predict ADMET Properties: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. mdpi.com This "drug-likeness" filtering is essential for prioritizing compounds with favorable pharmacokinetic profiles for further development. nih.govmdpi.com
The successful application of these techniques has been demonstrated in the discovery of new enzyme inhibitors. nih.govresearchgate.netmdpi.com By applying virtual screening and de novo design to the thienylglycine scaffold, researchers can explore a vast chemical space to rationally design novel derivatives with tailored activities for therapeutic or biotechnological purposes.
Future Research Directions and Emerging Methodologies for Fmoc R 3 Thienylglycine in Chemical Science
Advancements in Stereocontrolled Synthesis for Enhanced Efficiency and Scalability
Future research in the chemical synthesis of Fmoc-(R)-3-Thienylglycine is focused on developing more efficient and scalable stereocontrolled methods. Current synthetic routes can be complex, and improving them is crucial for making this compound more accessible for large-scale applications like therapeutic peptide manufacturing. researchgate.netnih.gov Key areas of advancement include the use of novel catalysts and stereoselective techniques that can precisely control the three-dimensional arrangement of atoms, which is critical for the biological activity of the final peptide. nih.govrsc.orgresearchgate.net
Researchers are investigating asymmetric synthesis pathways that can yield the desired (R)-enantiomer with high purity, minimizing the formation of the unwanted (S)-enantiomer and thus avoiding difficult purification steps. researchgate.net The development of continuous flow processes is another promising avenue, which could replace traditional batch manufacturing. This approach offers better control over reaction conditions, reduces waste, and allows for easier scaling-up of production. researchgate.net Such advancements are expected to lower the cost of this compound, facilitating its broader use in both academic research and industrial drug development. researchgate.netnih.gov
| Synthesis Advancement | Potential Impact on this compound | Key Objectives |
| Asymmetric Catalysis | Higher enantiomeric purity of the (R)-isomer | Reduce racemization and eliminate chiral purification steps. |
| Continuous Flow Chemistry | Increased production scalability and reduced cost | Improve reaction efficiency, safety, and automation. |
| Green Chemistry Solvents | More sustainable manufacturing processes | Replace hazardous solvents with environmentally benign alternatives. |
| Enzymatic Resolution | Highly specific separation of enantiomers | Achieve near-perfect stereoselectivity under mild conditions. |
Exploration of Novel Applications in Functional Materials and Supramolecular Chemistry
The unique structure of this compound, combining the aromatic and hydrophobic Fmoc group with a heterocyclic thienyl side chain, makes it a prime candidate for applications in materials science. chemimpex.comchemimpex.com The Fmoc group is well-known for its ability to drive the self-assembly of molecules into ordered nanostructures, such as hydrogels, nanotubes, and films. beilstein-journals.org Future research will explore how the thienyl group can add electronic or catalytic functions to these materials.
Researchers are investigating the use of this compound-based hydrogels for applications in tissue engineering and controlled drug release. chemimpex.combeilstein-journals.org The thienyl moiety, a component of conducting polymers, opens up possibilities for creating self-assembling materials with interesting electronic properties, suitable for use in biosensors or organic electronics. chemimpex.com The ability of the Fmoc group to form stable, predictable structures through self-assembly provides a powerful tool for organizing the thienyl side chains into functional arrangements, a key principle of supramolecular chemistry. beilstein-journals.org
| Potential Application Area | Role of this compound | Desired Material Property |
| Drug Delivery | Forms a self-assembled hydrogel matrix to encapsulate therapeutics. beilstein-journals.org | Biocompatibility, controlled release kinetics. |
| Tissue Engineering | Creates a scaffold for cell growth and differentiation. chemimpex.com | Mechanical stability, promotion of cell adhesion. |
| Biosensors | Acts as a building block for conductive biomaterials that can detect biological events. | Signal transduction, specific molecular recognition. |
| Organic Electronics | Self-assembles into ordered structures for charge transport. | Conductivity, semiconductivity. |
Integration with High-Throughput Screening Platforms and Combinatorial Chemistry Libraries
This compound is a valuable building block for creating large collections of diverse molecules known as combinatorial libraries. chemimpex.com These libraries are essential for modern drug discovery, allowing researchers to rapidly test thousands of compounds for biological activity using high-throughput screening (HTS). nih.govnih.gov The inclusion of an unnatural amino acid like (R)-3-Thienylglycine introduces structural novelty into peptide libraries, increasing the chances of discovering new drug leads with improved properties, such as enhanced potency or better metabolic stability. chemimpex.com
Future efforts will focus on integrating this compound into automated synthesis platforms to accelerate the creation of these libraries. benthamscience.comedgccjournal.org Chemoinformatic tools will be used to design libraries that maximize chemical diversity around the thienylglycine core. semanticscholar.org By combining the synthetic versatility of this compound with the screening power of HTS, researchers can more efficiently explore vast chemical spaces to identify molecules that interact with specific biological targets. nih.gov
Development of New Bioconjugation and Site-Specific Labeling Strategies
Bioconjugation is the process of chemically linking molecules to proteins or other biomolecules to create new functional hybrids, such as antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.govnih.gov The development of methods for site-specific labeling is a major goal in this field, as it allows for the creation of homogeneous products with predictable properties. princeton.edu The unique chemical nature of the thienyl side chain in this compound offers potential for the development of novel, selective bioconjugation reactions.
Future research will aim to exploit the reactivity of the thiophene (B33073) ring for site-specific modification of proteins. While general strategies for labeling native proteins are being developed, incorporating a unique chemical handle like thienylglycine during peptide synthesis could provide a reliable point for bioorthogonal conjugation. princeton.edu This would involve developing chemical reactions that target the thienyl group specifically, without affecting other amino acid residues in the protein. Success in this area would enable the precise attachment of drugs, imaging agents, or other payloads to peptides and proteins containing this amino acid. nih.govnih.gov
Synergistic Approaches Combining Synthetic, Analytical, and Computational Methods for Comprehensive Research Insights
To fully unlock the potential of this compound, future research will increasingly rely on a synergistic approach that combines multiple scientific disciplines. This integrated strategy involves using computational modeling to predict the properties of peptides containing this amino acid, guiding the efforts of synthetic chemists to create the most promising molecules.
Advanced analytical techniques will be essential for characterizing the structure and behavior of these complex molecules. For instance, molecular dynamics simulations could be used to understand how incorporating (R)-3-Thienylglycine affects the folding and stability of a peptide. The predictions from these simulations would then inform the design of new peptides, which would be synthesized in the lab. Finally, sophisticated analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR), would be used to confirm the structure and purity of the synthesized compounds and study their interactions with biological targets. This iterative cycle of design, synthesis, and analysis is expected to accelerate the discovery of new functional molecules based on this compound.
| Research Component | Methodology | Contribution to Research |
| Computational | Molecular Docking, Molecular Dynamics | Predicts binding affinity and conformational behavior of peptides. |
| Synthetic | Solid-Phase Peptide Synthesis (SPPS), Organic Chemistry | Creates novel peptide sequences and modified compounds. nih.gov |
| Analytical | HPLC, Mass Spectrometry, NMR Spectroscopy | Verifies structure, purity, and characterizes molecular interactions. |
Q & A
Q. What synthetic routes are employed for Fmoc-(R)-3-Thienylglycine, and how is high purity ensured during purification?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) techniques, leveraging Fmoc protection for the α-amino group. The thienyl side chain is introduced using Boc-protected intermediates, followed by Fmoc deprotection and coupling reactions . Purification often involves reverse-phase HPLC with C18 columns, achieving >98% purity, as validated by analytical methods like NMR and mass spectrometry . For example, HPLC purity levels of 99.12% at 280 nm have been reported for structurally similar Fmoc-protected amino acids .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C-NMR : To verify stereochemistry and side-chain incorporation (e.g., thienyl protons resonate at δ 6.8–7.2 ppm) .
- HPLC : For assessing purity (>98% is standard) and detecting diastereomers .
- Mass spectrometry : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Optical rotation : Specific rotation values (e.g., +22.4° for Fmoc derivatives) validate enantiomeric purity .
Q. How should this compound be stored to maintain stability during peptide synthesis?
Store at 4°C in a tightly sealed container under inert conditions. Avoid exposure to moisture, strong oxidizers, or light, which can degrade the Fmoc group. Desiccants and vacuum sealing are recommended for long-term storage .
Advanced Research Questions
Q. How does the thienyl moiety in this compound influence peptide conformational stability and target binding?
The thienyl group introduces steric bulk and π-π interactions, altering peptide backbone flexibility. Studies on analogous Fmoc-protected amino acids (e.g., Fmoc-Trifluoromethyl-Phenylalanine) show that aromatic side chains enhance binding affinity to hydrophobic pockets in receptors. Circular dichroism (CD) and molecular dynamics simulations are used to quantify conformational shifts . For example, substitutions in fibronectin glycopeptides demonstrated altered binding kinetics via surface plasmon resonance (SPR) .
Q. What experimental strategies resolve contradictions in bioactivity data when substituting natural residues with this compound?
- Comparative SPR/Biacore assays : Directly measure binding kinetics (KD, kon/koff) to distinguish steric vs. electronic effects .
- Alanine scanning mutagenesis : Identify critical residues where thienyl substitution disrupts activity .
- Dosage-response curves : Rule out nonspecific effects (e.g., aggregation) via concentration-dependent assays . Contradictions may arise from altered solubility or aggregation; dynamic light scattering (DLS) can detect such issues .
Q. How can researchers optimize coupling efficiency of this compound in SPPS to avoid truncation products?
- Activation reagents : Use HBTU/HOBt or OxymaPure/DIC for efficient coupling, minimizing racemization .
- Extended coupling times : 2–4 hours for sterically hindered residues .
- Kaiser test : Monitor free amine levels post-coupling; repeat couplings if >1% unreacted amines persist .
- Microwave-assisted synthesis : Enhances kinetics for challenging residues .
Q. What role does this compound play in studying enzyme-substrate specificity?
Its non-natural side chain acts as a steric or electronic probe in active-site mapping. For example:
- Kinetic assays : Compare kcat/KM values of peptides with thienyl vs. natural residues to identify steric clashes .
- X-ray crystallography : Resolve enzyme-bound structures to visualize side-chain interactions (e.g., with proteases or kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics, highlighting enthalpy/entropy trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
